

An In-depth Technical Guide on Xanthine Derivatives

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Notice: A thorough search for published literature on "**Xanthiazone**" did not yield any specific results. The following guide provides a comprehensive overview of the broader class of compounds to which it may belong: Xanthine and its derivatives. This information is intended for researchers, scientists, and drug development professionals.

Xanthine and its derivatives are a class of purine alkaloids that have significant pharmacological effects.[1][2] They are naturally occurring bases containing nitrogen atoms within their molecular structure.[1][2] This class of compounds, with caffeine and theophylline as well-known examples, demonstrates a wide range of biological activities, primarily through their interaction with adenosine receptors and inhibition of phosphodiesterases.[1][2][3][4]

Core Biological Activities and Therapeutic Potential

Xanthine derivatives are recognized for a variety of pharmacological applications, including:

- Bronchodilation: Used in the management of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) by reducing inflammation and bronchospasm.[1][2]
 [5]
- Neuroprotection and Stimulation: Possess the ability to penetrate the central nervous system, acting as stimulants and antidepressants.[1][2] They are being explored for potential therapeutic effects in Alzheimer's disease.[1][2]



- Cardiovascular Effects: Exhibit effects on vasoconstriction and have been investigated for their role in cardiac function.[1][2]
- Anti-inflammatory and Immunomodulatory Actions: These compounds can inhibit the synthesis and release of cytokines, reduce the activation of inflammatory cells, and promote the apoptosis of granulocytes.[6]
- Antitumor Activity: Research has indicated the potential for xanthine derivatives in cancer management.[1][2]
- Metabolic Regulation: Some derivatives have shown hypoglycemic effects and are being
 investigated for their role in managing hyperuricemia and gout by inhibiting xanthine oxidase.
 [1][2][7]

Quantitative Data on Xanthine Derivatives

The following table summarizes key quantitative data for various xanthine derivatives from published literature. This data is crucial for comparing the potency and selectivity of these compounds.



Compound	Target Affinity/Inhibitory Potency	Reference
Theophylline	Adenosine A1 receptor: 10–30 μΜ	[5]
Adenosine A2A receptor: 2–10 μΜ	[5]	
Adenosine A2B receptor: 10–30 μM	[5]	
PDE3: 98 μM	[5]	-
PDE4: 150 μM	[5]	_
Doxofylline	Adenosine A1, A2A, A2B, A3 receptors: >100 μM	[5]
PDE2A: 100 μM	[5]	
Enprophylline	Adenosine A1 receptor: 42– 156 μΜ	[5]
Adenosine A2A receptor: 38– 81 μΜ	[5]	
Adenosine A2B receptor: 5–20 μΜ	[5]	_
Bamiphylline	562-fold selectivity for A1/A2 adenosine receptors	[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of experimental protocols frequently cited in the study of xanthine derivatives.

Pharmacokinetic and Pharmacodynamic Studies of a Novel Xanthine Oxidase Inhibitor (LC350189)[8][9]



- Study Design: A randomized, double-blind, active and placebo-controlled, dose-escalation study was conducted in healthy male subjects. The study included a single ascending dose (SAD) part and a multiple ascending dose (MAD) part.[8][9]
- Participants: Healthy male subjects aged 20–50 years with a body mass index (BMI) of 18.0–27.0 kg/m2. Participants were screened for general health through physical examinations, vital signs, ECG, and various laboratory tests.[8]
- Pharmacokinetic (PK) Analysis: Blood samples were collected at scheduled time points before and after drug administration to determine PK parameters such as Cmax (maximum concentration) and AUC (area under the curve).[8][9]
- Pharmacodynamic (PD) Analysis: Serum and urine uric acid levels were measured to assess
 the drug's effect. The 24-hour mean serum uric acid level was a key PD endpoint.[9]
- Tolerability Assessment: Adverse events were monitored and recorded throughout the study to evaluate the safety and tolerability of the drug.[8][9]

Assessment of Bronchodilator Effects in Guinea Pigs[10]

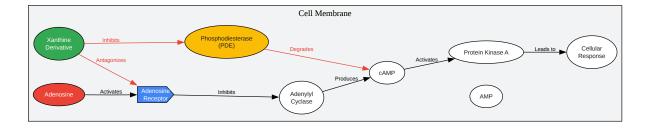
- Animal Model: Anesthetized and ventilated guinea pigs were used.
- Induction of Bronchoconstriction: Bronchoconstriction was induced by aerosols of histamine, carbachol, ovalbumin (in sensitized animals), leukotriene D4, or platelet-activating factor (PAF).[10]
- Intervention: Various xanthine derivatives were administered to assess their ability to reverse or prevent bronchoconstriction.[10]
- Outcome Measures: The bronchodilator effects were quantified by measuring the reversal of induced bronchoconstriction. Prophylactic effects were determined by the inhibition of bronchoconstriction when the drug was given before the challenging agent.[10]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for understanding. The following diagrams, generated using the DOT language, illustrate key



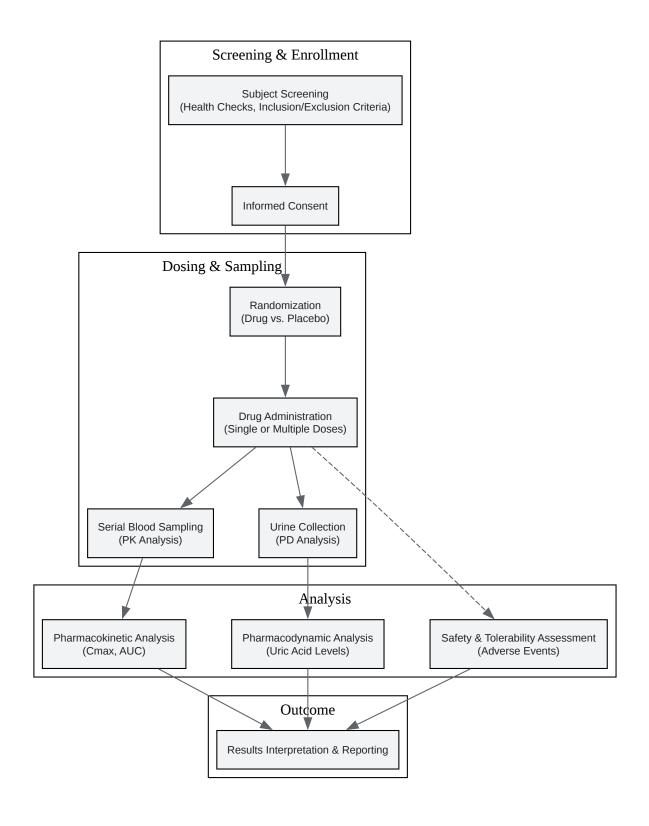
concepts related to xanthine derivatives.



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Caption: Mechanism of action of xanthine derivatives.

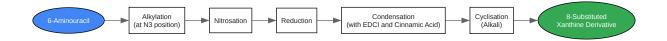




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Caption: Workflow of a clinical trial for a new xanthine derivative.





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Caption: General synthetic pathway for 8-substituted xanthine derivatives.

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